1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound that features a benzothiazole ring fused to a pyrrolidine ring. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives can interact with various molecular targets such as prothrombin and aryl hydrocarbon receptor .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may impact multiple pathways .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities .
Action Environment
The synthesis of similar compounds has been achieved under various conditions, suggesting that the environment could potentially influence their action .
Biochemical Analysis
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis in Mycobacterium tuberculosis. Additionally, the compound has been shown to bind to proteins involved in cell signaling pathways, thereby modulating their activity . These interactions highlight the compound’s potential as a therapeutic agent against bacterial infections and other diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, the compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as DprE1, inhibiting their catalytic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underscore the compound’s potential as a versatile therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions but can degrade over time when exposed to light and high temperatures . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth and tumor progression . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity . These findings highlight the importance of subcellular localization in determining the compound’s therapeutic efficacy.
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound, followed by cyclization . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-yl)hydrazine: Known for its anticonvulsant activity.
1,3-Benzothiazol-2-ylsulfanyl-acetohydrazide: Evaluated for its neuroprotective properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11(17)7-5-10(16)15(6-7)12-14-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMGFRDGBZZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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